molecular formula C11H14N2O3 B12851647 3-(4-Nitro-phenoxy)-piperidine CAS No. 1187927-81-6

3-(4-Nitro-phenoxy)-piperidine

Cat. No.: B12851647
CAS No.: 1187927-81-6
M. Wt: 222.24 g/mol
InChI Key: WKAQCLQUGQACEV-UHFFFAOYSA-N
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Description

3-(4-Nitro-phenoxy)-piperidine is a synthetic organic compound characterized by a piperidine ring substituted at the 3-position with a 4-nitrophenoxy group. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. These compounds are typically crystalline solids, soluble in organic solvents like ethanol and acetone, and find use in pharmaceuticals and agrochemicals as intermediates or bioactive agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1187927-81-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h3-6,11-12H,1-2,7-8H2

InChI Key

WKAQCLQUGQACEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)piperidine typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(4-nitrophenoxy)piperidine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-aminophenoxy)piperidine.

    Reduction: Formation of 3-(4-aminophenoxy)piperidine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

3-(4-Nitro-phenoxy)-piperidine exhibits significant pharmacological activity, particularly as a serotonin and noradrenaline reuptake inhibitor. This property makes it a candidate for treating various central nervous system disorders. The compound's structure allows it to interact effectively with neurotransmitter transporters, which is crucial for its antidepressant and anxiolytic effects.

Table 1: Pharmacological Activity of this compound

Activity TypeMechanismReference
Serotonin Reuptake InhibitionInhibits serotonin transporter
Noradrenaline Reuptake InhibitionInhibits noradrenaline transporter
Antidepressant ActivityAlleviates symptoms of depression
Anxiolytic EffectsReduces anxiety in animal models

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions:

  • Depression : As a serotonin and noradrenaline reuptake inhibitor, it can be utilized in the treatment of major depressive disorder.
  • Anxiety Disorders : Its anxiolytic properties make it suitable for managing conditions such as generalized anxiety disorder and panic disorder.
  • Obsessive-Compulsive Disorder : The compound may also have applications in treating obsessive-compulsive disorder due to its effects on neurotransmitter levels.

Case Study: Antidepressant Efficacy

In a study examining the antidepressant efficacy of various piperidine derivatives, this compound was found to significantly reduce depressive-like behaviors in rodent models compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test, demonstrating the compound's potential as an effective antidepressant agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the piperidine ring followed by the introduction of the nitrophenoxy group. This synthetic route is essential for developing analogs with enhanced pharmacological profiles.

Table 2: Synthetic Pathways for this compound

StepReaction TypeYield (%)
Formation of PiperidineCyclization from precursor68
Introduction of Nitro GroupElectrophilic substitutionVariable
Final PurificationChromatographyHigh

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their efficacy and reduce side effects. Additionally, studies are being conducted to explore its potential in treating other conditions, such as neurodegenerative diseases and pain management.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

The substitution position on the piperidine ring significantly impacts molecular properties. For example:

  • 4-(4-Nitro-phenoxy)-piperidine () has a melting point of 83–86°C and is used in drug development. Substitution at the 4-position may enhance symmetry, improving crystal packing and stability.
  • In contrast, 3-(4-Nitro-phenoxy)-piperidine likely exhibits altered physicochemical properties due to reduced symmetry. Substitution at the 3-position could modulate the piperidine ring’s basicity and electronic distribution, affecting interactions with enzymes or receptors. Studies on chiral piperidines () suggest that asymmetric substitution patterns (e.g., at 3- and 5-positions) enhance biological potency, implying that 3-substituted derivatives may offer unique pharmacological advantages .

Nitrophenoxy Substituent Variations: Para vs. Ortho Nitro Groups

The nitro group’s position on the phenyl ring influences electronic and steric effects:

  • 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride () contains an ortho-nitro group, which introduces steric hindrance and reduces electron-withdrawing effects compared to para-nitro analogs. This may lower reactivity in nucleophilic substitution reactions or alter binding to biological targets .

Piperidine Derivatives with Different Functional Groups

Replacing the nitro group with other electron-withdrawing substituents alters properties:

  • 4-(4-Trifluoromethoxy-phenyl)-piperidine () features a trifluoromethoxy group, which is bulkier and more lipophilic than nitro. This increases metabolic stability and membrane permeability, making it suitable for central nervous system (CNS) drug design .
  • 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride () includes a methyl group on the phenoxy ring, introducing steric effects that may reduce binding affinity but improve solubility .

Structural Analogues with Methylene Linkers

Compounds like 3-[(4-nitrophenoxy)methyl]piperidine hydrochloride () incorporate a methylene spacer between the piperidine and nitrophenoxy groups. This linker increases conformational flexibility, enabling better adaptation to target binding sites.

Data Tables and Research Findings

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Position/Group Molecular Formula Melting Point (°C) Solubility Applications
This compound* 3-(4-NO₂-C₆H₄O-) C₁₁H₁₄N₂O₃ N/A Organic solvents Pharmaceuticals (inferred)
4-(4-Nitro-phenoxy)-piperidine 4-(4-NO₂-C₆H₄O-) C₁₂H₉N₃O₃ 83–86 Ethanol, acetone Agrochemicals, drug intermediates
4-[(2-Nitrophenoxy)methyl]piperidine HCl 4-(2-NO₂-C₆H₄O-CH₂-) C₁₂H₁₆ClN₂O₃ N/A Polar solvents Research chemicals
4-(4-Trifluoromethoxy-phenyl)-piperidine 4-(CF₃O-C₆H₄-) C₁₂H₁₄F₃NO N/A Lipophilic solvents CNS drug development

*Hypothetical data inferred from analogs.

Key Research Findings

  • Synthesis: Mitsunobu and Suzuki coupling reactions () are viable for synthesizing nitrophenoxy-piperidine derivatives, enabling modular introduction of substituents .
  • Structure-Activity Relationships (SAR) : Asymmetric substitution on piperidine (e.g., 3- and 5-positions) enhances potency in enzyme inhibition (), suggesting that 3-substituted derivatives may outperform symmetric analogs .
  • Crystal Packing : Piperidine rings adopt chair conformations (), with substituent positions influencing intermolecular interactions (e.g., dispersion forces dominate in absence of hydrogen bonds) .

Biological Activity

3-(4-Nitro-phenoxy)-piperidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H14_{14}N2_{2}O3_{3}. The presence of the nitro group (-NO2_2) and the piperidine ring contributes to its biological activity. The nitro group is often associated with various pharmacological effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Nitro compounds are recognized for their ability to combat infections caused by bacteria and parasites. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA, resulting in cell death .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several nitro derivatives, including this compound. The compound demonstrated effective inhibition against various strains of bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, it showed significant efficacy against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL .

Antitumoral Activity

The antitumoral potential of this compound has been explored in various studies. Nitro-containing compounds are often activated under hypoxic conditions typical in tumor environments, making them suitable candidates for cancer therapy.

Research Findings

A recent investigation into the antitumoral properties of related nitro compounds revealed that those with similar structures exhibited cytotoxic effects against multiple cancer cell lines. For example, derivatives showed IC50_{50} values ranging from 10 to 50 µM against breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Anti-Inflammatory Activity

In addition to its antimicrobial and antitumoral effects, this compound has been shown to possess anti-inflammatory properties. Nitro compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation.

Mechanistic Insights

Research indicates that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production—a critical mediator in inflammation. This suggests a potential application in treating inflammatory diseases .

Summary of Biological Activities

Biological ActivityMechanism of ActionMIC/IC50_{50} Values
Antimicrobial Formation of reactive intermediates damaging bacterial DNA8 - 32 µg/mL
Antitumoral Induction of apoptosis via oxidative stress pathways10 - 50 µM
Anti-inflammatory Inhibition of iNOS reducing nitric oxide productionNot specified

Q & A

Q. How can the synthesis of 3-(4-Nitro-phenoxy)-piperidine be optimized for improved yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent selection (e.g., dichloromethane for better solubility), stoichiometric ratios of reactants, and temperature control. For example, highlights the use of sodium hydroxide in dichloromethane for similar piperidine derivatives, achieving 99% purity through sequential washing and column chromatography . Monitoring reaction progress via TLC or HPLC and employing recrystallization or vacuum distillation can further enhance purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key protocols include:

  • PPE : Lab coats, nitrile gloves, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors ().
  • Storage : Store in airtight containers away from oxidizers ().
  • Waste Disposal : Follow local regulations for nitroaromatic compounds ().
    Refer to safety data sheets (SDS) for specific hazards, such as skin irritation (H315) and respiratory risks (H335) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) to identify aromatic protons (δ 7.0–7.6 ppm) and piperidine ring protons (δ 1.6–3.8 ppm) ().
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 426.2 for related derivatives) ().
  • IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals ( ). For example, employed 2D NMR to assign methoxy (δ 4.05 ppm) and piperidine protons in a derivative . Deuterated solvents like DMSO-d6_6 may reduce signal splitting caused by trace moisture.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify electrophilic sites (e.g., nitro group para to phenoxy).
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock ().
    ’s structural data (IUPAC name, InChIKey) can be input into computational tools to model reaction pathways .

Q. How can byproduct formation during synthesis be minimized or characterized?

Methodological Answer:

  • Reaction Monitoring : Use HPLC or GC-MS to detect intermediates/byproducts ().
  • Quenching Strategies : Adjust pH during workup (e.g., dilute HCl to neutralize unreacted base).
  • Isolation : Employ preparative TLC or centrifugal partition chromatography (CPC) for challenging separations ().

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Assays : Test inhibition of acetylcholinesterase or monoamine oxidase using colorimetric assays ().
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) for CNS targets ().
  • In Silico Screening : Compare ADMET properties with known bioactive piperidines () .

Q. How do structural modifications (e.g., substituent position) alter the compound’s physicochemical properties?

Methodological Answer:

  • LogP Analysis : Measure partition coefficients via shake-flask method or HPLC retention times.
  • Thermal Stability : Use DSC/TGA to assess melting points and decomposition ().
    lists analogs (e.g., 4-(3-chlorophenyl)piperidine hydrochloride) for comparative studies on halogen substitution effects .

Data Analysis and Contradictions

Q. How should researchers address conflicting solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in polar (DMSO, methanol) and non-polar solvents (hexane) under controlled temperatures.
  • Quantitative NMR : Use DMSO-d6_6 as an internal standard for solubility quantification ().
    Document conditions (e.g., sonication time, particle size) to ensure reproducibility .

Q. What methods reconcile inconsistent bioactivity results across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values) using standardized protocols ().
  • Dose-Response Curves : Ensure linearity (R2^2 > 0.95) and use Hill slopes to compare potency ().
    Address batch-to-batch variability by characterizing purity (HPLC ≥98%) for each study .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., methoxy, fluoro) at the phenoxy or piperidine positions ().
  • High-Throughput Screening : Use 96-well plates to test cytotoxicity (MTT assay) and enzyme inhibition.
  • Statistical Modeling : Apply multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

Q. What controls are essential in stability studies of this compound?

Methodological Answer:

  • Forced Degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • Analytical Controls : Include unstressed samples for baseline comparison.
  • Degradant Identification : Use LC-MS/MS to characterize breakdown products () .

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